molecular formula C21H18N2O5 B11532247 ethyl (4Z)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11532247
M. Wt: 378.4 g/mol
InChI Key: DGQBUKNIQCGSFH-AQTBWJFISA-N
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Description

ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate aldehydes and ketones with hydrazines or hydrazides. The reaction is often carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the pyrrole ring and the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of both nitro and carbonyl groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C21H18N2O5/c1-3-28-21(25)19-14(2)22(16-7-5-4-6-8-16)20(24)18(19)13-15-9-11-17(12-10-15)23(26)27/h4-13H,3H2,1-2H3/b18-13-

InChI Key

DGQBUKNIQCGSFH-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C

Origin of Product

United States

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